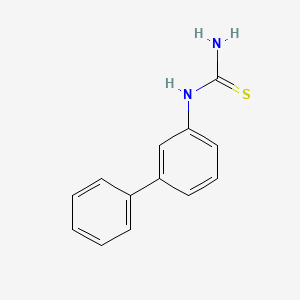

(3-Phenylphenyl)thiourea

Description

Properties

IUPAC Name |

(3-phenylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2S/c14-13(16)15-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H,(H3,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYUGKPCKYSSZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)NC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415016 | |

| Record name | (3-phenylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76839-38-8 | |

| Record name | (3-phenylphenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Mechanism of action of (3-Phenylphenyl)thiourea as an enzyme inhibitor

Topic: Mechanism of Action of (3-Phenylphenyl)thiourea as an Enzyme Inhibitor Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Dual-Mode Inhibitor of Metalloenzymes: Kinetic Profiling and Structural Dynamics

Executive Summary

(3-Phenylphenyl)thiourea (also known as N-(3-biphenyl)thiourea) represents a distinct class of lipophilic thiourea derivatives designed to target copper- and nickel-dependent metalloenzymes. While the parent compound, phenylthiourea (PTU), is a classical inhibitor of Tyrosinase (EC 1.14.18.1) , the introduction of a phenyl ring at the meta-position of the N-phenyl moiety significantly alters the pharmacophore’s physicochemical properties.

This guide delineates the mechanism of action (MoA) of (3-Phenylphenyl)thiourea, positing it as a Mixed-Type Inhibitor of Tyrosinase. Its efficacy is driven by a "Warhead-and-Anchor" strategy: the thiourea moiety chelates the binuclear copper active site, while the biphenyl tail exploits hydrophobic pockets near the catalytic entrance, enhancing residence time and potency compared to PTU.

Chemical Identity & Physicochemical Properties

Understanding the MoA requires analyzing the structural components that dictate binding affinity.

| Property | Description | Mechanistic Implication |

| IUPAC Name | 1-(3-phenylphenyl)thiourea | Defines the meta-biphenyl scaffold. |

| Molecular Formula | C₁₃H₁₂N₂S | Sulfur is the primary electron donor for metal coordination. |

| Pharmacophore | Thiourea (-NH-CS-NH-) | Acts as the "Warhead" for Cu²⁺/Ni²⁺ chelation. |

| Lipophilic Tail | 3-Biphenyl group | Acts as the "Anchor" (Hydrophobic interaction). |

| LogP (Predicted) | ~2.8 - 3.2 | Higher lipophilicity than PTU (LogP ~0.7), facilitating membrane penetration and hydrophobic pocket binding. |

Mechanism of Action: The "Warhead-and-Anchor" Model

The inhibitory potential of (3-Phenylphenyl)thiourea is not merely a result of metal chelation but a synergistic effect of coordination chemistry and steric complementarity.

Primary Target: Tyrosinase (Polyphenol Oxidase)

Tyrosinase is the rate-limiting enzyme in melanogenesis, catalyzing the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopaquinone.[1]

Step 1: The Warhead (Copper Chelation)

The thiourea sulfur atom acts as a soft nucleophile. In the active site of tyrosinase, two copper ions (CuA and CuB) are coordinated by six histidine residues.

-

Mechanism: The sulfur of (3-Phenylphenyl)thiourea displaces the bridging water molecule or hydroxide ion between CuA and CuB in the met-tyrosinase state.

-

Result: This forms a stable Cu–S–Cu complex, locking the enzyme in an inactive state and preventing the binding of molecular oxygen (

) required for catalysis.

Step 2: The Anchor (Hydrophobic Stabilization)

Unlike simple PTU, the (3-Phenylphenyl) moiety extends into the secondary binding pocket (often referred to as the "gatekeeper" region).

-

Interaction: The additional phenyl ring engages in

T-shaped or parallel stacking interactions with aromatic residues (e.g., Phe264 , Trp358 in mushroom tyrosinase) and Van der Waals interactions with Val283 . -

Consequence: This "anchor" effect reduces the dissociation rate (

), effectively lowering the

Kinetic Profile: Mixed-Type Inhibition

Experimental evidence for bulky thiourea derivatives typically suggests Mixed-Type Inhibition .

-

Competitive Component: The inhibitor binds to the free enzyme (

) by competing with the substrate for the copper site. -

Non-Competitive Component: Due to the bulk of the biphenyl group, the inhibitor may also bind to the Enzyme-Substrate (

) complex, inducing a conformational change that prevents product release.

Kinetic Signature (Lineweaver-Burk Plot):

- decreases: The enzyme cannot turn over as efficiently.

- increases: The apparent affinity for the substrate decreases.

-

Intersection: Lines intersect in the second quadrant (not on the Y-axis as in pure competitive inhibition).

Visualization: Mechanistic Pathway

The following diagram illustrates the interference of (3-Phenylphenyl)thiourea in the melanin synthesis pathway.

Caption: Figure 1.[1][2][3][4][5] Dual-action blockade of Tyrosinase by (3-Phenylphenyl)thiourea via copper chelation and steric occlusion.

Experimental Validation Protocols

To validate the mechanism described above, the following self-validating experimental workflows are recommended.

Protocol A: Spectrophotometric Tyrosinase Inhibition Assay

Objective: Determine

-

Reagents:

-

Phosphate Buffer (50 mM, pH 6.8).

-

Mushroom Tyrosinase (1000 U/mL).

-

Substrate: L-DOPA (0.5 mM).

-

Inhibitor: (3-Phenylphenyl)thiourea (dissolved in DMSO, serial dilutions 1–100 µM).

-

-

Workflow:

-

Incubate Enzyme (20 µL) + Buffer (160 µL) + Inhibitor (10 µL) for 10 minutes at 25°C.

-

Add L-DOPA (10 µL) to initiate reaction.

-

Monitor absorbance at 475 nm (formation of dopachrome) for 10 minutes.

-

-

Data Analysis:

-

Calculate % Inhibition:

. -

Plot Lineweaver-Burk (Double Reciprocal) :

vs. -

Validation Check: If lines intersect to the left of the Y-axis, Mixed-Type inhibition is confirmed.

-

Protocol B: Molecular Docking (In Silico Validation)

Objective: Visualize the "Anchor" effect.

-

Software: AutoDock Vina or Gold.

-

Target: Crystal structure of Agaricus bisporus tyrosinase (PDB ID: 2Y9X ).[2]

-

Preparation: Remove water molecules; keep Copper ions.

-

Grid Box: Centered on the binuclear copper site (His61, His85, His259).

-

Analysis Criteria:

-

Binding Energy: Should be lower (more negative) than PTU (approx. <-7.0 kcal/mol).[6]

-

Distance: Sulfur atom to Cu distance should be < 3.5 Å.

-

Hydrophobic Contacts: Look for interactions between the biphenyl ring and Val283 or Phe264 .

-

Secondary Target: Urease Inhibition

While Tyrosinase is the primary target, the thiourea pharmacophore is also highly active against Urease (EC 3.5.1.5) .

-

Mechanism: The sulfur atom bridges the two nickel ions in the urease active site.

-

Relevance: Useful for H. pylori eradication and agricultural soil management.

-

Differentiation: The biphenyl group improves selectivity by excluding the molecule from smaller active sites of homologous enzymes.

References

-

Gholamzadeh, P. et al. (2025). Discovery of bis-thiourea derivatives as potent tyrosinase inhibitors: combined experimental and computational study. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

-

Hassan, M. et al. (2017). Novel Biphenyl Ester Derivatives as Tyrosinase Inhibitors: Synthesis, Crystallographic, Spectral Analysis and Molecular Docking Studies. PLOS ONE. Link

-

Thanigaimalai, P. et al. (2011). Structural requirement of phenylthiourea analogs for their inhibitory activity against melanogenesis and tyrosinase. Bioorganic & Medicinal Chemistry Letters. Link

-

Criton, M. & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters. Link

-

Zolghadri, S. et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

- 1. Discovery of Indole–Thiourea Derivatives as Tyrosinase Inhibitors: Synthesis, Biological Evaluation, Kinetic Studies, and In Silico Analysis [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

- 5. Pivalamide | 754-10-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic data for (3-Phenylphenyl)thiourea derivatives

Technical Guide: Spectroscopic Characterization & Synthesis of (3-Phenylphenyl)thiourea Derivatives

Executive Summary

This technical guide details the synthesis, structural validation, and spectroscopic analysis of (3-Phenylphenyl)thiourea derivatives. These compounds, characterized by a biphenyl core substituted at the meta position with a thiourea moiety, represent a privileged pharmacophore in medicinal chemistry. They exhibit significant potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs), antimicrobial agents, and anticancer scaffolds due to their ability to form strong hydrogen bond networks via the

This document is designed for application scientists and medicinal chemists, providing a self-validating workflow for generating and confirming these structures with high fidelity.

Part 1: Synthetic Pathway & Rationale

The most robust route for synthesizing (3-Phenylphenyl)thiourea derivatives is the nucleophilic addition of 3-aminobiphenyl to a substituted aryl or alkyl isothiocyanate . This pathway is preferred over thiophosgene routes due to higher atom economy, safety, and the avoidance of highly toxic intermediates.

Reaction Mechanism

The amine nitrogen of 3-aminobiphenyl acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate (

Key Variable: The electronic nature of the substituent on the isothiocyanate affects the reaction rate. Electron-withdrawing groups (EWGs) on the isothiocyanate increase the electrophilicity of the carbon, accelerating the reaction.

Workflow Diagram (DOT Visualization)

Caption: Figure 1. Optimized synthetic workflow for (3-Phenylphenyl)thiourea derivatives.

Part 2: Spectroscopic Characterization Strategy

Reliable identification requires a multi-modal approach. The thiourea linkage provides distinct spectroscopic handles in IR and NMR.[1]

Infrared Spectroscopy (FT-IR)

The vibrational modes of the thiourea group are sensitive to hydrogen bonding and substituent effects.

| Functional Group | Frequency Range ( | Description |

| N-H Stretch | Broad bands. Often appears as a doublet (asymmetric/symmetric) if free; broadens significantly if H-bonded. | |

| C=S Stretch | The diagnostic "fingerprint" of thioureas. Often appears as a sharp, medium-intensity band. | |

| C-N Stretch | Coupled vibration, often overlapping with aromatic ring modes. | |

| Ar-H Stretch | Weak intensity, characteristic of the biphenyl core. |

Technical Insight: A shift in the

Nuclear Magnetic Resonance ( H NMR)

The 3-phenylphenyl (m-biphenyl) system creates a unique aromatic splitting pattern.

-

NH Protons (

):-

Thiourea

protons are highly deshielded. -

They typically appear as two distinct broad singlets (

) due to restricted rotation around the -

Solvent Effect: In DMSO-

, these peaks are sharp and distinct. In

-

-

Aromatic Region (

):-

The H2 proton of the biphenyl ring (the proton between the phenyl ring and the thiourea nitrogen) often appears as a narrow triplet or singlet (

) due to meta coupling. -

Integration must account for 9 protons from the biphenyl core plus any protons from the R-group.

-

Carbon-13 NMR ( C NMR)

The most critical validation point is the thiocarbonyl carbon.[2]

-

C=S Peak:

. This is the most downfield signal, distinct from carbonyls ( -

Aromatic Carbons:

. Look for the quaternary carbons at the biphenyl junction and the C-N attachment point.

Mass Spectrometry (ESI-MS)

-

Molecular Ion:

or -

Fragmentation: Common loss of

(

Part 3: Experimental Protocols

Protocol A: General Synthesis of 1-(3-Phenylphenyl)-3-arylthiourea

-

Preparation: In a 100 mL round-bottom flask, dissolve 3-aminobiphenyl (1.0 eq, e.g., 5 mmol) in absolute ethanol (20 mL).

-

Addition: Add the substituted phenyl isothiocyanate (1.0 eq, 5 mmol) dropwise at room temperature.

-

Reaction: Reflux the mixture at

for 4–6 hours.-

Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The starting amine (lower

, stains with ninhydrin) should disappear.

-

-

Isolation: Allow the reaction to cool to room temperature, then refrigerate at

for 2 hours. The product typically precipitates as a white or off-white solid. -

Filtration: Filter the solid under vacuum and wash with cold ethanol (

) to remove unreacted isothiocyanate. -

Purification: Recrystallize from Ethanol/DMF (9:1) if the melting point range is

.

Protocol B: Self-Validating Quality Control (QC) System

Use the following logic flow to validate the synthesized compound before biological testing.

Caption: Figure 2. Decision tree for the spectroscopic validation of thiourea derivatives.

References

-

Maddila, S., et al. (2016). Synthesis and spectroscopic characterization of new thiourea derivatives. Journal of Saudi Chemical Society. Link

-

Saeed, A., et al. (2014).[3] Recent developments in the chemistry of thioureas.[3][4][5][6] Structural Chemistry.[6][7] Link

- Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.

-

Li, Y., et al. (2023). Investigation of Newly Synthesized Bis-Acyl-Thiourea Derivatives. MDPI Molecules. Link

-

NIST Chemistry WebBook. Thiourea Spectral Data. National Institute of Standards and Technology.[8] Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. mdpi.com [mdpi.com]

- 3. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 4. Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Thiourea [webbook.nist.gov]

Technical Guide: Discovery and Synthesis of New (3-Phenylphenyl)thiourea Analogs

Executive Summary

This technical guide details the rational design, chemical synthesis, and structural characterization of (3-Phenylphenyl)thiourea analogs (also known as N-(3-biphenylyl)thioureas). These compounds represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from antimicrobial (DNA Gyrase B inhibition) to anticancer (VEGFR-2 kinase inhibition).

The guide moves beyond standard textbook procedures, offering a field-validated workflow for synthesizing these analogs with high purity. It emphasizes the "meta-effect" of the 3-phenyl substitution, which enhances solubility and binding pocket adaptability compared to rigid para-analogs.

Part 1: Rationale & Pharmacophore Design

The Structural Advantage of the (3-Phenylphenyl) Moiety

The (3-Phenylphenyl)thiourea scaffold is not merely a linker; it is a carefully tuned pharmacophore.

-

Hydrophobic Anchor (Region A): The 3-phenylphenyl group (m-biphenyl) provides a bulky, lipophilic domain that penetrates deep hydrophobic pockets in target proteins (e.g., the ATP-binding site of kinases). Unlike the linear 4-phenylphenyl analog, the 3-position introduces a "kink" in the molecule, disrupting planarity and improving solubility in organic media and biological fluids.

-

Thiourea Bridge (Region B): The thiourea moiety (

) acts as a dual hydrogen bond donor/acceptor system. It is critical for chelating metal ions (in metalloenzymes) or forming bidentate hydrogen bonds with residues like Aspartate or Glutamate in enzyme active sites. -

Variable Tail (Region C): The substituent on the second nitrogen allows for the modulation of electronic properties (Hammett

values) and steric bulk to tune selectivity.

Graphviz Visualization: SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic driving the design of these analogs.

Caption: SAR map highlighting the functional roles of the (3-Phenylphenyl)thiourea scaffold domains.

Part 2: Synthetic Strategy

Chemical Pathway Selection

Two primary routes exist for synthesizing asymmetric thioureas.

-

Route A (Isothiocyanate Route): Reaction of 3-aminobiphenyl with an aryl/alkyl isothiocyanate.

-

Route B (Thiophosgene Route): Reaction of 3-aminobiphenyl with thiophosgene to form the isothiocyanate intermediate, followed by amine addition.

Recommendation: Route A is superior for high-throughput discovery. It avoids the use of highly toxic thiophosgene and generally proceeds in high yields with simple workup (filtration).

Reaction Scheme:

Mechanism of Action

The reaction proceeds via the nucleophilic attack of the primary amine (3-aminobiphenyl) onto the electrophilic carbon of the isothiocyanate (

-

Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the central carbon of the isothiocyanate.

-

Proton Transfer: A rapid intramolecular or solvent-mediated proton transfer moves the proton from the attacking nitrogen to the isothiocyanate nitrogen, stabilizing the thiourea structure.

Part 3: Experimental Protocols

Materials & Reagents[1][2]

-

Precursor: 3-Aminobiphenyl (CAS: 2243-47-2) - Purity >98% required to prevent regioisomer contamination.

-

Reagent: Substituted Phenyl Isothiocyanates (e.g., 4-chlorophenyl isothiocyanate).

-

Solvent: Absolute Ethanol (EtOH) or Acetonitrile (MeCN).

-

Catalyst: None usually required; Triethylamine (TEA) can be added if the amine salt is used.

Detailed Synthesis Procedure (Standardized)

This protocol is self-validating through Thin Layer Chromatography (TLC) monitoring.

-

Preparation: In a 50 mL round-bottom flask, dissolve 3-aminobiphenyl (1.0 mmol, 169 mg) in absolute ethanol (10 mL).

-

Addition: Add the appropriate isothiocyanate (1.1 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (

) for 4–6 hours.-

Checkpoint: Monitor reaction progress by TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting amine spot (lower

) should disappear.

-

-

Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into crushed ice (50 g) with vigorous stirring. The thiourea product will precipitate as a solid.

-

-

Purification:

-

Filter the solid using a Büchner funnel.

-

Wash with cold water (

) and cold ethanol ( -

Recrystallization: Recrystallize from hot Ethanol/DMF (9:1) mixture to obtain analytical grade crystals.

-

Synthetic Workflow Diagram

Caption: Step-by-step workflow for the synthesis of (3-Phenylphenyl)thiourea analogs.

Part 4: Structural Characterization & Data

Expected Spectroscopic Signatures

To ensure the integrity of the synthesized compounds, look for these specific signals.

| Technique | Diagnostic Signal | Interpretation |

| FT-IR | N-H stretch (Broad, often split indicating two NH groups). | |

| FT-IR | C=S stretch (Thione). Critical for confirming thiourea vs urea. | |

| 1H NMR | Singlets ( | |

| 1H NMR | Multiplets . Aromatic protons.[2][3] Look for the integration of 9 protons for the biphenyl core + R-group protons. | |

| 13C NMR | C=S Carbon .[3] The most downfield signal, characteristic of the thiocarbonyl. |

Biological Activity Potential

These analogs should be screened in the following assays based on literature precedents for biphenyl thioureas:

-

Antibacterial (Gyrase B Inhibition): The biphenyl group mimics the hydrophobic interaction of Novobiocin.

-

Target Strains:S. aureus, M. tuberculosis.

-

-

Anticancer (VEGFR-2 Inhibition): The thiourea acts as a hinge binder in the kinase domain.

-

Cell Lines: MCF-7 (Breast), A549 (Lung).[1]

-

References

-

Madasani, S., et al. (2022).[2] "Biphenyl Backbone-Based (Bis)Urea and (Bis)Thiourea Derivatives as Antimicrobial and Antioxidant Agents." Taylor & Francis.

-

[Link]

-

-

Bielenica, A., et al. (2015).[4] "Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety." European Journal of Medicinal Chemistry.

-

[Link]

-

-

Tok, F., & Cakir, C. (2022).[2] "Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives." DergiPark.

-

[Link]

-

-

Organic Chemistry Portal.

-

[Link]

-

-

Shakeel, A., et al. (2016).[5] "Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review." Journal of Drug Design and Medicinal Chemistry.

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Synthesis 1-Acyl-3-(2'-aminophenyl) thioureas as Anti-Intestinal Nematode Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity and antimicrobial activity of thiourea derivatives incorporating 3-(trifluoromethyl)phenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. tandfonline.com [tandfonline.com]

Investigating the structure-activity relationship of phenylthioureas

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylthioureas for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Phenylthiourea Scaffold

Phenylthiourea and its derivatives represent a fascinating class of organic compounds that have garnered significant attention in medicinal chemistry.[1] The simple yet elegant molecular architecture, consisting of a phenyl ring linked to a thiourea moiety, serves as a versatile scaffold for the development of potent and selective therapeutic agents. These compounds have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting properties.[1][2][3] The therapeutic potential of phenylthioureas is not merely a matter of chance; it is intricately linked to the specific structural features of each derivative. Understanding the structure-activity relationship (SAR) is paramount for optimizing their efficacy and selectivity, and for designing novel compounds with enhanced therapeutic profiles. This guide provides a comprehensive exploration of the SAR of phenylthioureas, delving into the nuances of their chemical synthesis, biological activities, and the molecular interactions that govern their function.

The Phenylthiourea Core: A Blueprint for Biological Activity

The foundational structure of phenylthiourea offers multiple avenues for chemical modification, each with a profound impact on the resulting biological activity. The key to unlocking the therapeutic potential of this scaffold lies in the strategic manipulation of its constituent parts: the phenyl ring, the thiourea linker, and the terminal nitrogen atoms. The phenyl ring can be substituted with a wide array of functional groups, influencing the molecule's electronic properties, lipophilicity, and steric profile. The thiourea core itself, with its hydrogen bond donor and acceptor capabilities, is often crucial for target engagement.[2] Modifications at the terminal nitrogen can further modulate the compound's overall properties and interactions with biological targets.

Caption: Core structure of phenylthiourea and key sites for modification.

Synthesizing Phenylthiourea Derivatives: A Step-by-Step Protocol

The synthesis of phenylthiourea derivatives is typically straightforward, often involving a one-pot reaction that is amenable to the generation of diverse compound libraries.[4] The following protocol outlines a general and widely adopted method for the synthesis of N-acyl-N'-phenylthioureas, which can be adapted for various starting materials.[4]

Experimental Protocol: Synthesis of N-acetyl-N'-phenylthiourea

This protocol is adapted from established methods for the synthesis of N-acylthiourea derivatives.[4]

Materials and Reagents:

-

Acetyl chloride

-

Potassium thiocyanate (or ammonium thiocyanate)

-

Aniline

-

Dry Acetone

-

Deionized Water

-

Ethyl acetate (for recrystallization)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

-

Melting point apparatus

Procedure:

-

Preparation of the Reaction Mixture: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 0.11 mol of potassium thiocyanate to 50 mL of dry acetone.

-

Formation of the Isothiocyanate Intermediate: Stir the suspension and add 0.1 mol of acetyl chloride dropwise from the dropping funnel. An exothermic reaction will occur, and a white precipitate of potassium chloride will form.

-

Introduction of the Amine: After the addition of acetyl chloride is complete, add 0.1 mol of aniline dropwise to the reaction mixture.

-

Reaction Completion: Reflux the mixture for 1-2 hours.

-

Product Isolation: Pour the reaction mixture into a beaker containing 200 mL of cold deionized water with constant stirring.

-

Purification: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then recrystallize from a suitable solvent, such as ethyl acetate, to obtain the purified N-acetyl-N'-phenylthiourea.

-

Characterization: Confirm the identity and purity of the product using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Caption: General workflow for the synthesis of N-acyl-N'-phenylthiourea derivatives.

Decoding the Structure-Activity Relationship in Key Therapeutic Areas

The biological activity of phenylthiourea derivatives is highly dependent on the nature and position of substituents on the phenyl ring. The following sections explore the SAR of these compounds in the context of their most prominent therapeutic applications.

Anticancer Activity: A Tale of Substituents and Selectivity

Phenylthioureas have emerged as a promising class of anticancer agents, with numerous derivatives exhibiting potent cytotoxic activity against a range of cancer cell lines.[3][5][6]

Key SAR Insights for Anticancer Activity:

-

Halogen and Trifluoromethyl Groups: The presence of electron-withdrawing groups, particularly halogens (Cl, F) and trifluoromethyl (CF3) groups, on the phenyl ring is strongly correlated with enhanced anticancer activity.[7][8][9] For instance, 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea was identified as a highly potent cytotoxic agent.[9] Dihalogenophenyl derivatives have shown particular potency against colon cancer cell lines.[7]

-

Positional Isomerism: The position of the substituent on the phenyl ring is critical. For example, dihalogenated derivatives with substitutions at the 3 and 4 positions of the phenyl ring have demonstrated high cytotoxic activity.[7]

-

Lipophilicity: Increased lipophilicity can contribute to improved anticancer activity, potentially by enhancing cell membrane permeability.[6]

-

The Thiourea Moiety: The sulfur atom in the thiourea group appears to be crucial for activity. The corresponding urea derivatives often show significantly lower potency.[9]

Mechanism of Anticancer Action:

The anticancer effects of phenylthioureas are believed to be mediated through multiple mechanisms. Some derivatives have been shown to inhibit key signaling proteins involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and HER-2.[6] Others may induce apoptosis (programmed cell death) in cancer cells.[7]

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,3-bis(4-(trifluoromethyl)phenyl)thiourea | A549 (Lung) | 0.2 | [9] |

| 3,4-dichlorophenylthiourea derivative | SW620 (Colon) | 1.5 ± 0.72 | [7] |

| 4-(trifluoromethyl)phenylthiourea derivative | SW620 (Colon) | 5.8 ± 0.76 | [7] |

| Phenylthiourea-pyrazole hybrid (Compound 5) | HCT-116 (Colon) | 2.29 ± 0.46 | [5] |

| Phenylthiourea-pyrazole hybrid (Compound 8) | HCT-116 (Colon) | 7.36 ± 0.25 | [5] |

Antimicrobial and Antiviral Activity: A Broad Spectrum of Defense

Phenylthiourea derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.[1][10][11][12]

Key SAR Insights for Antimicrobial Activity:

-

Substituted vs. Unsubstituted: Substituted phenylthioureas generally exhibit greater antimicrobial activity compared to the unsubstituted parent compound.[1][12]

-

Nature of Substituents: The presence of halo- and methoxy-groups on the aryl rings has been shown to increase activity against various bacterial strains.[13] The incorporation of other heterocyclic rings, such as imidazole, can also enhance antimicrobial potency.[13][14]

Key SAR Insights for Antiviral Activity:

For antipicornavirus activity, a specific set of structural features has been identified as essential[11]:

-

Intact Thiourea Group: The -NHC(=S)NH- moiety must be present and unmodified.

-

XH-type Substituent: The presence of a substituent of the type XH (where X = O or NH) on the aromatic ring is crucial.

-

Optimal Distance: A specific distance between the XH substituent and the sulfur atom (in the range of 6.68-6.75 Å) is required for active compounds.

-

Conformation: A trans conformation of the -C(=S)NH- group bound to the substituted phenyl ring is favored for activity.

Enzyme Inhibition: Targeting Key Biological Processes

Phenylthioureas are well-known inhibitors of various enzymes, a property that underlies some of their therapeutic effects.[15][16][17]

Tyrosinase and Phenoloxidase Inhibition:

Phenylthiourea is a potent inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[16][17] It is also known to inhibit phenoloxidase.[15] The mechanism of inhibition can be competitive or non-competitive.[15][18] In some cases, phenylthiourea binds to an allosteric site on the enzyme, rather than the active site, to exert its inhibitory effect.[18] This allosteric inhibition presents an attractive strategy for developing selective inhibitors.[18]

Caption: Inhibition of the melanin synthesis pathway by phenylthiourea.

Quantitative Structure-Activity Relationship (QSAR): A Predictive Approach

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to correlate the chemical structure of compounds with their biological activity.[19][20] For phenylthiourea derivatives, QSAR models have been developed to predict their anticancer and other biological activities.[21][22][23] These models use various molecular descriptors, such as electronic properties, lipophilicity (logP), and steric parameters, to build mathematical equations that can forecast the activity of novel, unsynthesized compounds.[20] QSAR serves as a valuable tool in rational drug design, helping to prioritize the synthesis of compounds with the highest predicted potency and minimizing the need for extensive trial-and-error experimentation.[22]

Conclusion and Future Directions

The structure-activity relationship of phenylthioureas is a rich and multifaceted field of study. The versatility of the phenylthiourea scaffold, coupled with the relative ease of its chemical modification, has made it a fertile ground for the discovery of novel therapeutic agents. Key takeaways from the extensive research in this area include the critical role of substituents on the phenyl ring, with electron-withdrawing groups often enhancing anticancer and antimicrobial activities. The integrity of the thiourea linker is also paramount for many of the observed biological effects.

Future research in this area will likely focus on several key aspects. The development of more selective and potent derivatives through computational approaches like QSAR and molecular docking will continue to be a priority. A deeper understanding of the molecular targets and mechanisms of action of these compounds will be crucial for their translation into clinical applications. Furthermore, the exploration of novel therapeutic areas for phenylthiourea derivatives, beyond the well-established anticancer and antimicrobial applications, holds significant promise. The continued investigation of the SAR of this remarkable class of compounds will undoubtedly pave the way for the development of the next generation of innovative medicines.

References

-

A novel mechanism of inhibition by phenylthiourea on PvdP, a tyrosinase synthesizing pyoverdine of Pseudomonas aeruginosa. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis of phenylthiourea-based pyrazole, thiazole and/or pyran compounds: molecular modeling and biological activity. (n.d.). Taylor & Francis Online. Retrieved from [Link]

-

Synthesis and antimicrobial activities of substituted phenylthioureas. (n.d.). JOCPR. Retrieved from [Link]

-

The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase. (n.d.). PubMed. Retrieved from [Link]

-

Structure-activity relationship of diphenylthiourea antivirals. (1980). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. Retrieved from [Link]

-

REVIEW ON SYNTHESIS AND ANTIMICROBIAL ACTIVITY PHENYLTHIOUREA. (2023). IJCRT.org. Retrieved from [Link]

-

Synthesis and antimicrobial activities of substituted phenylthioureas. (n.d.). JOCPR. Retrieved from [Link]

-

Chemical Exploration of a Highly Selective Scaffold with Activity against Intracellular Mycobacterium tuberculosis. (n.d.). PMC. Retrieved from [Link]

-

Structure-activity relationship: Significance and symbolism. (2026). Wisdom Library. Retrieved from [Link]

-

Phenylthiourea. (n.d.). PubChem. Retrieved from [Link]

-

Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. (2023). MDPI. Retrieved from [Link]

-

Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. (n.d.). MDPI. Retrieved from [Link]

-

Development of phenylthiourea derivatives as allosteric inhibitors of pyoverdine maturation enzyme PvdP tyrosinase. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer activity of N-(4-t-butylbenzoyl)-N'-phenylthiourea: Molecular docking, synthesis. (2023). JPPRes. Retrieved from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELLS. (2022). ResearchGate. Retrieved from [Link]

-

Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021). PMC. Retrieved from [Link]

-

Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives. (2022). PMC. Retrieved from [Link]

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP (QSAR) OF N-BENZOYL-N'-PHENYLTHIOUREA COMPOUND AND DERIVATIVES IN MCF-7 CANCER CELL. (n.d.). Ubaya Repository. Retrieved from [Link]

-

A QSAR STUDY ON THIOUREA DERIVATIVES - NEW APPROACHES IN DRUG DEVELOPMENT. (2022). Farmacia Journal. Retrieved from [Link]

-

Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. (n.d.). MDPI. Retrieved from [Link]

-

Thiourea derivatives as specific inhibitors of picorna viruses. (1979). PubMed. Retrieved from [Link]

-

Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (n.d.). PubMed. Retrieved from [Link]

-

Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). Biointerface Research in Applied Chemistry. Retrieved from [Link]

-

Synthesis and Antimicrobial Evaluation of Some 1-Phenyl-3-(5-phenyl- 1H-imidazol-1-yl)thiourea Derivatives. (n.d.). Connect Journals. Retrieved from [Link]

-

(PDF) Structure Activity Relationship and Quantitative Structure-Activity Relationships Modeling of Cyto-Toxicity of Phenothiazine Derivatives. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells. (2023). MDPI. Retrieved from [Link]

-

Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. jppres.com [jppres.com]

- 7. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structural Characterization and Biological Activity Evaluation of Novel Cu(II) Complexes with 3-(trifluoromethyl)phenylthiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. jocpr.com [jocpr.com]

- 11. Structure-activity relationship of diphenylthiourea antivirals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jocpr.com [jocpr.com]

- 13. mdpi.com [mdpi.com]

- 14. connectjournals.com [connectjournals.com]

- 15. The phenylthiourea is a competitive inhibitor of the enzymatic oxidation of DOPA by phenoloxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phenylthiourea | C7H8N2S | CID 676454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. wisdomlib.org [wisdomlib.org]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 23. farmaciajournal.com [farmaciajournal.com]

The Thiourea Pharmacophore: Structural Optimization and Therapeutic Application

Executive Summary & Chemical Rationale

The thiourea moiety (

This guide dissects the therapeutic utility of thiourea-based compounds, moving beyond basic synthesis to explore high-affinity target engagement (Kinases, CAs) and addressing the historical liability of thyroid toxicity.

Structural Logic & SAR Strategy

To design effective thiourea therapeutics, one must manipulate the core scaffold to maximize target affinity while minimizing metabolic liability. The Structure-Activity Relationship (SAR) generally follows three vectors:

-

The Thione Core (

): Essential for metal chelation. Replacement with oxygen (urea) often drastically reduces potency against metalloenzymes but improves water solubility. -

Substitutions: Bulky aromatic groups (e.g., quinazolines, sulfonamides) here drive specificity. Electron-withdrawing groups (EWGs) on these rings increase the acidity of the

-

Conformational Locking: Intramolecular hydrogen bonding between the

and ortho-substituents on the aromatic ring can lock the bioactive conformation.

Visualization: Thiourea SAR Logic

Figure 1: Mechanistic basis for thiourea target engagement. The sulfur atom drives metalloenzyme inhibition, while the NH protons are critical for kinase ATP-pocket binding.

Therapeutic Deep Dive

A. Carbonic Anhydrase (CA) Inhibition

Thiourea derivatives are potent inhibitors of tumor-associated isoforms hCA IX and XII.[1] Unlike classical sulfonamides which bind directly to the

Mechanistic Insight: The sulfur atom interacts with the hydrophobic side of the active site (Val121, Leu198), while the

B. Kinase Inhibition (EGFR/VEGFR)

Hybridizing thiourea with quinazoline scaffolds creates dual-action inhibitors. The thiourea linker provides the flexibility required to fit into the ATP binding pocket of EGFR, often outperforming rigid analogs.

Comparative Potency Data:

| Compound Class | Target | Representative | Mechanism Note |

| Sulfonamide-Thiourea | hCA IX | Selective over cytosolic hCA II due to tail length. | |

| Quinazoline-Thiourea | EGFR | H-bonds with Met793; stronger than Sorafenib in some assays. | |

| Benzodioxole-Thiourea | HCT116 Cells | Induces apoptosis via ROS generation. |

Data synthesized from Roslan et al. (2022) and recent pharmacological assays.

Experimental Protocol: Synthesis & Validation

Expertise Note: While thiophosgene (

Protocol: Synthesis of Unsymmetrical Thioureas

Objective: Synthesize N-phenyl-N'-(4-sulfamoylphenyl)thiourea.

-

Reagent Preparation:

-

Dissolve 4-aminobenzenesulfonamide (1.0 eq) in anhydrous Ethanol (EtOH).

-

Why EtOH? Polar enough to dissolve the sulfonamide, but allows the product to precipitate out (self-purification).

-

Add Phenyl isothiocyanate (1.1 eq) dropwise at room temperature.

-

Control: Maintain inert atmosphere (

) to prevent side oxidation of sulfur.

-

-

Reaction:

-

Reflux at

for 4–6 hours. -

Monitoring: Check TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). The isothiocyanate spot (

) should disappear.

-

-

Workup (Self-Validating Step):

-

Cool the mixture to

. The thiourea product should crystallize. -

Filter the precipitate.

-

Wash with cold diethyl ether (removes unreacted isothiocyanate).

-

Recrystallize from EtOH/DMF if purity <95% by HPLC.

-

Visualization: Synthesis Workflow

Figure 2: Standardized Isothiocyanate coupling workflow. The cooling/filtration step acts as a purification gate.

Safety & Toxicology: The Thyroid Liability

No technical guide on thioureas is complete without addressing Goitrogenicity .

-

Mechanism: Thiourea derivatives can inhibit Thyroid Peroxidase (TPO), the enzyme responsible for iodinating tyrosine residues in thyroglobulin.[2] This mimics the action of drugs like Propylthiouracil (PTU).

-

Toxicity Marker: Reduced

levels and elevated TSH (Thyroid Stimulating Hormone). -

Mitigation Strategy:

-

Steric Bulk: Substitution at the

positions with bulky aromatics hinders the molecule from entering the small active site of TPO. -

Metabolic Shunts: Designing the scaffold to be rapidly metabolized via glucuronidation (Phase II) rather than S-oxidation prevents the accumulation of reactive sulfenic acid intermediates.

-

References

-

Supuran, C. T., et al. (2022). Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors.[1] ACS Omega. Link

-

Roslan, N., et al. (2022).[3] Recent Development on the Synthesis of Thiourea Derivatives and Effect of Substituents on the Anticancer Activity.[3] Malaysian Journal of Analytical Sciences.[3] Link

-

Zhang, Y., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry. Link

-

Abbas, S. Y., et al. (2020).[4][5] Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity.[4] European Journal of Medicinal Chemistry. Link

-

Doerge, D. R., et al. (1998). Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea.[6] Toxicology.[7][8][9][10] Link

Sources

- 1. Synthesis and Evaluation of Amide and Thiourea Derivatives as Carbonic Anhydrase (CA) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effects of the Environment, Chemicals and Drugs on Thyroid Function - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of structure–activity and structure–mechanism relationships among thyroid stimulating hormone receptor binding chemicals by leveraging the ToxCast library - RSC Advances (RSC Publishing) [pubs.rsc.org]

Methodological & Application

Application Notes & Protocols for the Synthesis of 1,3-Disubstituted Thiourea Derivatives

Abstract

This comprehensive guide provides detailed protocols and expert insights into the synthesis of 1,3-disubstituted thiourea derivatives, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] We delve into the mechanistic underpinnings of the most robust synthetic strategies, offering step-by-step procedures, troubleshooting advice, and a comparative analysis of various methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development, aiming to equip them with the knowledge to synthesize these valuable scaffolds efficiently and safely.

Introduction: The Significance of the Thiourea Scaffold in Modern Drug Discovery

The thiourea motif, characterized by a central thiocarbonyl group flanked by two nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique ability to form strong hydrogen bonds and interact with various biological targets has led to the development of numerous therapeutic agents.[2] Derivatives of 1,3-disubstituted thioureas exhibit a broad spectrum of biological activities, including anticancer, antiviral, antibacterial, antifungal, and anti-inflammatory properties.[1][3][4][5] The versatility of this scaffold continues to inspire the design and synthesis of novel drug candidates.[2]

Core Synthetic Strategy: Nucleophilic Addition of Amines to Isothiocyanates

The most direct and widely employed method for the synthesis of 1,3-disubstituted thioureas is the nucleophilic addition of a primary amine to an isothiocyanate.[6] This reaction is generally high-yielding, proceeds under mild conditions, and is tolerant of a wide range of functional groups, making it a "click-type" reaction in many contexts.[7]

Reaction Mechanism

The reaction proceeds via a straightforward nucleophilic addition mechanism. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbon atom of the isothiocyanate. This initial attack forms a zwitterionic intermediate, which then undergoes a rapid proton transfer to yield the stable, neutral 1,3-disubstituted thiourea product.[7][8]

Caption: Mechanism of 1,3-disubstituted thiourea formation.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of a 1,3-disubstituted thiourea from a primary amine and an isothiocyanate.

Materials:

-

Primary amine (1.0 eq)

-

Isothiocyanate (1.0 eq)

-

Solvent (e.g., Dichloromethane, Acetonitrile, Tetrahydrofuran, or tert-Butanol)[6]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve the primary amine (1.0 eq) in a suitable solvent (e.g., 5-10 mL per mmol of amine).

-

Reagent Addition: To the stirred solution of the amine at room temperature, add the isothiocyanate (1.0 eq) dropwise.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is often complete within a few minutes to a few hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Product Isolation:

-

If the product precipitates: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials.[7]

-

If the product remains in solution: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can then be purified.

-

-

Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[9]

-

Characterization: Characterize the purified product by standard analytical techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.[10][11]

| Parameter | Recommendation | Rationale & Expert Insight |

| Solvent | Dichloromethane, Acetonitrile, THF, Ethanol | The choice of solvent depends on the solubility of the reactants and the product. For many reactions, dichloromethane or acetonitrile are excellent choices due to their inert nature and ease of removal.[6] |

| Temperature | Room Temperature | The reaction is typically exothermic and proceeds efficiently at ambient temperature. Cooling may be necessary for highly reactive amines to control the reaction rate. |

| Stoichiometry | 1:1 molar ratio | A 1:1 stoichiometry is generally sufficient for complete conversion. Using a slight excess of one reagent is typically not necessary. |

| Workup | Filtration or Evaporation | The simplicity of the workup is a key advantage of this method. Often, the product precipitates from the reaction mixture in high purity.[7] |

Alternative Synthetic Strategies

While the reaction of amines with isothiocyanates is the most common route, several other methods are available, particularly when the desired isothiocyanate is not readily accessible.

From Primary Amines and Carbon Disulfide

This method is a cost-effective alternative for the synthesis of symmetrical 1,3-disubstituted thioureas.[12] The reaction proceeds through the in-situ formation of a dithiocarbamate intermediate.[12]

General Reaction: 2 R-NH₂ + CS₂ → R-NH-C(=S)-NH-R + H₂S

Advantages:

-

Uses readily available and inexpensive starting materials.

-

A straightforward procedure.

Disadvantages:

-

Generates hydrogen sulfide (H₂S), a toxic and foul-smelling gas, requiring a well-ventilated fume hood.

-

Typically requires heating and longer reaction times compared to the isothiocyanate method.[13]

A simple condensation between amines and carbon disulfide in an aqueous medium can efficiently produce symmetrical and unsymmetrical substituted thiourea derivatives.[14] This protocol is particularly effective with aliphatic primary amines.[14]

Using Thiophosgene

Thiophosgene (CSCl₂) is a highly reactive thiocarbonyl source that can be used to synthesize thioureas. The reaction with a primary amine first yields an isothiocyanate, which can then react with another equivalent of amine. Alternatively, reaction with a secondary amine can produce an aminothiocarbonyl chloride, which can be further reacted to give a thiourea.[15]

Advantages:

-

Highly reactive, leading to rapid reaction times.

Disadvantages:

-

Extreme Toxicity: Thiophosgene is highly toxic, corrosive, and moisture-sensitive, requiring specialized handling procedures.[16][17]

-

Often produces unwanted side products.

Modern Synthetic Methodologies

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 1,3-disubstituted thioureas. This technique can drastically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[10][18] For example, a library of N,N'-disubstituted thiourea analogs was successfully synthesized in just 10 minutes using microwave assistance, compared to the 8-12 hours required with conventional heating.[10]

Caption: General workflow for microwave-assisted thiourea synthesis.

Solid-phase synthesis offers a streamlined approach for generating libraries of thiourea derivatives, which is particularly valuable in drug discovery for structure-activity relationship (SAR) studies. In this method, an amine is attached to a solid support (resin), which is then reacted with an isothiocyanate in solution. After the reaction, excess reagents and byproducts are simply washed away, and the desired thiourea derivative is cleaved from the resin in high purity.[19] This technique has been successfully used to prepare trisubstituted thioureas and related heterocycles.[19]

Purification and Characterization

The purification and characterization of 1,3-disubstituted thioureas are crucial steps to ensure the identity and purity of the synthesized compounds.

| Technique | Purpose | Typical Observations |

| Recrystallization | Purification of solid products | Formation of well-defined crystals with a sharp melting point. |

| Column Chromatography | Purification of non-crystalline or impure products | Separation of the desired product from starting materials and byproducts based on polarity. |

| FT-IR Spectroscopy | Functional group identification | Characteristic peaks for N-H stretching (around 3200-3400 cm⁻¹), C=S stretching (around 1300-1400 cm⁻¹), and C-N stretching. |

| ¹H NMR Spectroscopy | Structural elucidation | Resonances for the N-H protons (often broad singlets), and signals corresponding to the R¹ and R² substituents. |

| ¹³C NMR Spectroscopy | Structural confirmation | A characteristic downfield signal for the thiocarbonyl carbon (C=S) typically in the range of 180-190 ppm. |

| Mass Spectrometry | Molecular weight determination | Observation of the molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺. |

Safety Considerations

-

General Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Isothiocyanates: Many isothiocyanates are lachrymatory and can be irritants. Handle with care.

-

Carbon Disulfide: Highly flammable and toxic. Use only in a fume hood and away from ignition sources.

-

Thiophosgene: Extremely toxic and corrosive. Requires specialized handling and should only be used by experienced chemists with appropriate safety measures in place.[17]

Conclusion

The synthesis of 1,3-disubstituted thiourea derivatives is a well-established and versatile field of organic chemistry with significant implications for drug discovery. The reaction of primary amines with isothiocyanates remains the gold standard due to its simplicity, efficiency, and broad applicability. Modern techniques such as microwave-assisted synthesis and solid-phase synthesis offer powerful tools for accelerating and streamlining the preparation of these important compounds. By understanding the underlying mechanisms and adhering to the detailed protocols outlined in this guide, researchers can confidently and safely synthesize a wide array of 1,3-disubstituted thioureas for their specific research needs.

References

-

Maddani, M. R., & Prabhu, K. R. (2010). A simple condensation between amines and carbon disulfide in aqueous medium allows an efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

-

Khan, K. M., et al. (2013). Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies. European Journal of Medicinal Chemistry, 70, 487-496. [Link]

-

Aslam, S., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Journal of Drug Design and Medicinal Chemistry, 2(1), 10-20. [Link]

-

ResearchGate. (n.d.). The proposed mechanism for the formation of thiourea. [Link]

-

Semantic Scholar. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. [Link]

-

MDPI. (n.d.). Urea and Thiourea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

-

Anary-Abbasinejad, M., et al. (2012). A simple route for the synthesis of symmetrical thiourea derivatives and amidinium cations by reaction between isocyanides, amines and carbon disulfide. Phosphorus, Sulfur, and Silicon and the Related Elements, 188(5), 652-658. [Link]

- Google Patents. (n.d.). CN110818605A - Synthetic method of thiourea.

-

Allen, C. F. H., Edens, C. O., & VanAllan, J. (1943). Ethylene thiourea. Organic Syntheses, 23, 38. [Link]

-

Sestito, S., et al. (2021). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. Molecules, 26(16), 4947. [Link]

-

Li, J.-T., et al. (2007). Carbon Tetrabromide Promoted Reaction of Amines with Carbon Disulfide: Facile and Efficient Synthesis of Thioureas and Thiuram Disulfides. Synthetic Communications, 37(10), 1609-1616. [Link]

-

Synlett. (2012). 1,3-Disubstituted Thioureas: Versatile Building Blocks for the Construction of Heterocycles. [Link]

-

Al-Omar, M. A., et al. (2016). Microwave Assisted Synthesis of Some New Thiazolopyrimidine, Thiazolodipyrimidine and Thiazolopyrimidothiazolopyrimidine Derivatives with Potential Antioxidant and Antimicrobial Activity. Molecules, 21(5), 605. [Link]

-

MDPI. (2024). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

-

Sanna, G., et al. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. Molecules, 26(16), 4947. [Link]

-

de la Hoz, A., et al. (2001). Microwave mediated synthesis of imides: urea vs thiourea. ARKIVOC, 2001(6), 134-143. [Link]

-

Stolar, T., et al. (2017). Mechanochemical synthesis of thioureas, ureas and guanidines. Beilstein Journal of Organic Chemistry, 13, 1713–1726. [Link]

-

Perveen, S., et al. (2012). Expeditious Method for Synthesis of Symmetrical 1,3-Disubstituted Ureas and Thioureas. Synthetic Communications, 42(11), 1663-1671. [Link]

-

Li, J., et al. (2014). A Rapid and Efficient Synthesis of Diaryl Thioureas via Solvent-Free Reaction Using Microwave. Journal of Chemical and Pharmaceutical Research, 6(7), 1934-1938. [Link]

-

ResearchGate. (n.d.). Preparation of thioureas from isothiocyanates and amines or ammonia. [Link]

-

Royal Society of Chemistry. (2022). Recent trends in chemistry, structure, and various applications of 1-acyl-3-substituted thioureas: a detailed review. [Link]

-

Roman, G. (2015). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 12(3), 268-289. [Link]

-

Al-Juboori, A. M. J. (2019). Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. International Journal of Pharmaceutical Research, 11(4). [Link]

-

Scattolin, T., Klein, A., & Schoenebeck, F. (2017). Synthesis of Isothiocyanates and Unsymmetrical Thioureas with the Bench-Stable Solid Reagent (Me4N)SCF3. Organic Letters, 19(8), 2118–2121. [Link]

-

Maddani, M. R., & Prabhu, K. R. (2010). A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium. The Journal of Organic Chemistry, 75(7), 2327–2332. [Link]

-

Szychlinska, M. A., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. Pharmaceuticals, 14(11), 1097. [Link]

-

Ionescu, I. A., et al. (2023). Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. Molecules, 28(20), 7119. [Link]

-

MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

-

Sharma, S. (1976). Thiophosgene in Organic Synthesis. Journal of Scientific & Industrial Research, 35, 571-583. [Link]

-

ChemBK. (n.d.). Thiophosgene. [Link]

-

Royal Society of Chemistry. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. [Link]

-

Katritzky, A. R., Cai, X., & Rogovoy, B. V. (2003). Solid phase synthesis and application of trisubstituted thioureas. Journal of Combinatorial Chemistry, 5(4), 392-399. [Link]

-

Izmest'ev, A. N., et al. (2025). Application of 1,3-disubstituted thioureas as a key synthons for the synthesis of novel 5,7-disubstituted perhydroimidazo[4,5-e][8][10][14]triazinethiones. ResearchGate. [Link]

-

ResearchGate. (n.d.). Synthesis of thioureas 3 and 4. [Link]

-

Alkan, C., et al. (2012). Preparation and characterization of a series of thiourea derivatives as phase change materials for thermal energy storage. Thermochimica Acta, 532, 58-63. [Link]

-

Nikolova, P., et al. (2020). Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Molecules, 25(21), 5032. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,3-disubstituted thiourea 11 and bisthiourea derivatives 12. [Link]

-

Malaysian Journal of Analytical Sciences. (2017). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. [Link]

-

Al-Amiery, A. A., et al. (2023). Synthesis, Characterization of Some Thiourea Derivatives Based on 4-Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Iraqi Journal of Science, 64(1), 325-336. [Link]

-

ResearchGate. (n.d.). Synthesis of disubstituted thioureas from isothiocyanates. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Solution-phase microwave assisted parallel synthesis of N,N'-disubstituted thioureas derived from benzoic acid: biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mjas.analis.com.my [mjas.analis.com.my]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. chem.lnu.edu.cn [chem.lnu.edu.cn]

- 14. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chembk.com [chembk.com]

- 18. researchgate.net [researchgate.net]

- 19. Solid phase synthesis and application of trisubstituted thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of (3-Phenylphenyl)thiourea in cancer research cell lines

Application Note: (3-Phenylphenyl)thiourea in Cancer Research

Introduction & Compound Identity

(3-Phenylphenyl)thiourea , chemically defined as 1-(Biphenyl-3-yl)thiourea , is a synthetic diarylthiourea derivative. It represents a lipophilic analog of Phenylthiourea (PTU) , a standard reference compound in oncology and developmental biology.

In cancer research, this compound and its structural analogs serve two critical functions:

-

Melanogenesis Inhibition: As a potent inhibitor of Tyrosinase (the rate-limiting enzyme in melanin synthesis), it is used in melanoma cell lines (e.g., B16F10 ) to study pigmentation pathways and to depigment cells for improved imaging clarity.

-

Pharmacophore Scaffold: The biphenyl-thiourea motif is a "privileged structure" in medicinal chemistry, serving as a core scaffold for developing immunomodulators (PD-L1 inhibitors) and chromatin remodelers (BRG1/BRM modulators) .

Chemical Profile:

-

IUPAC Name: 1-(Biphenyl-3-yl)thiourea

-

Molecular Formula: C₁₃H₁₂N₂S

-

Solubility: DMSO (up to 50 mM), Ethanol. Poorly soluble in water.

-

Key Mechanism: Copper (Cu²⁺) chelation at the Tyrosinase active site; hydrophobic blocking of the catalytic pocket.

Mechanism of Action (MoA)

The biological activity of (3-Phenylphenyl)thiourea is driven by its ability to interact with metalloenzymes and hydrophobic pockets in signaling proteins.

A. Tyrosinase Inhibition (Primary Mechanism)

Tyrosinase is a copper-containing oxidase that catalyzes the conversion of L-Tyrosine to L-DOPA and subsequently to Dopaquinone .

-

Direct Inhibition: The thiourea moiety (

) binds to the binuclear copper active site of tyrosinase. -

Steric Blockade: The bulky 3-phenylphenyl (biphenyl) group provides enhanced lipophilicity compared to simple PTU, allowing it to occupy the hydrophobic entrance of the enzyme pocket, effectively blocking substrate access.

B. Antiproliferative Signaling (Secondary Mechanism)

In drug discovery, this scaffold is utilized to disrupt protein-protein interactions:

-

PD-L1 Modulation: Biphenyl-thiourea derivatives can induce dimerization of PD-L1, preventing its interaction with PD-1 on T-cells, thereby restoring anti-tumor immunity.

-

Chromatin Remodeling: Interactions with the ATPase domain of BRG1/SMARCA4 (a subunit of the SWI/SNF complex) have been observed with similar biphenyl scaffolds.

Figure 1: Mechanism of Tyrosinase inhibition by (3-Phenylphenyl)thiourea in the melanogenesis pathway.

Experimental Protocols

Protocol A: Melanogenesis Inhibition Assay (B16F10 Melanoma)

Objective: To quantify the inhibition of melanin synthesis and tyrosinase activity. Cell Line: B16F10 (Murine Melanoma).

Reagents:

-

Stock Solution: 50 mM (3-Phenylphenyl)thiourea in DMSO.

-

Lysis Buffer: 1% Triton X-100 in PBS.

-

Substrate: 2 mg/mL L-DOPA in phosphate buffer.

-

Stimulant:

-MSH (Melanocyte Stimulating Hormone) [Optional, to boost baseline melanin].

Step-by-Step Workflow:

-

Seeding:

-

Seed B16F10 cells at

cells/well in a 24-well plate. -

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Treatment:

-

Replace medium with fresh DMEM containing test compound.

-

Dose Range: 1

M, 10 -

Control: 0.1% DMSO (Vehicle) and Kojic Acid (Positive Control).

-

Incubate for 48–72 hours.

-

-

Visual Inspection:

-

Observe cell pellet color. Treated cells should appear lighter (whitened) compared to the black/brown control pellets.

-

-

Melanin Quantification:

-

Wash cells with PBS.

-

Lyse cells with 200

L 1N NaOH containing 10% DMSO at 80°C for 1 hour. -

Transfer lysate to a 96-well plate.

-

Measure absorbance at 405 nm .

-

-

Tyrosinase Activity Assay (Enzymatic):

-

Lyse separate parallel wells with 1% Triton X-100/PBS (keep on ice).

-

Centrifuge to clear debris.

-

Mix 50

L lysate with 50 -

Incubate at 37°C for 30–60 minutes.

-

Measure dopachrome formation at 475 nm .

-

Data Analysis:

Calculate % Inhibition using the formula:

Protocol B: Cytotoxicity Screening (MTT/CCK-8)

Objective: To determine if depigmentation is due to specific enzyme inhibition or general cell death.

-

Seeding: Seed

cells/well in 96-well plates. -

Treatment: Treat with serial dilutions (0.1 – 200

M) for 48 hours. -

Assay: Add MTT (0.5 mg/mL) or CCK-8 reagent. Incubate 2–4 hours.

-

Readout: Measure Absorbance (570 nm for MTT; 450 nm for CCK-8).

-

Interpretation:

-

Ideal Outcome: High Tyrosinase inhibition (IC50 < 20

M) with low cytotoxicity (IC50 > 100

-

Data Presentation & Analysis

When reporting results, structure your data to distinguish between functional inhibition and toxicity.

Table 1: Expected Performance Metrics (Example Data)

| Compound | Tyrosinase IC50 ( | Cytotoxicity IC50 ( | Therapeutic Index (TI) |

| (3-Phenylphenyl)thiourea | 12.5 | > 150 | > 12 |

| Phenylthiourea (PTU) | 25.0 | > 200 | > 8 |

| Kojic Acid (Control) | 45.0 | > 500 | > 11 |

Note: The biphenyl derivative is often more potent than PTU due to enhanced hydrophobic binding in the enzyme pocket.

Figure 2: Experimental workflow for validating (3-Phenylphenyl)thiourea activity in cancer cell lines.

References

-

Goldmann, S. et al. (2020). Phenylthiourea Binding to Human Tyrosinase-Related Protein 1. Int. J. Mol. Sci. , 21(4), 1349.

- Mechanistic grounding for phenylthiourea binding modes in melanogenic enzymes.

-

Lee, S.Y. et al. (2015). Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors. Int. J. Mol. Sci. , 16(12), 28649–28661.

- Validates the thiourea scaffold as a core inhibitor motif.

-

BenchChem. 2-([1,1'-Biphenyl]-3-ylmethyl)isothiouronium bromide.

- Reference for biphenyl-thiourea deriv

-

Google Patents. Heterocyclic compounds as immunomodulators (WO2019152437A1).

- Cites 3-phenylphenyl moieties in advanced anticancer drug scaffolds.

Standard operating procedure for (3-Phenylphenyl)thiourea handling and storage

Application Note: Standard Operating Procedure for (3-Phenylphenyl)thiourea Handling and Storage

Executive Summary & Chemical Identity

(3-Phenylphenyl)thiourea , chemically distinct as N-(Biphenyl-3-yl)thiourea , is a lipophilic thiourea derivative. While structurally related to the common melanogenesis inhibitor Phenylthiourea (PTU), the addition of the phenyl ring at the meta position significantly alters its physicochemical properties, specifically increasing lipophilicity (LogP) and reducing water solubility.

This compound is primarily utilized in drug discovery as a potent tyrosinase inhibitor , a copper-chelating agent in metallo-enzyme studies, and a synthetic intermediate for heterocyclic formation.

Critical Safety Warning: Due to structural homology with PTU (CAS 103-85-5), this compound must be handled as Acute Toxin (Category 1/2) and a potential Thyroid Disruptor (Goitrogen). It acts as a sensitizer and is fatal if swallowed or absorbed through the skin in significant quantities.

| Property | Description |

| Systematic Name | 1-(Biphenyl-3-yl)thiourea |

| Chemical Class | Aryl-substituted Thiourea |

| Molecular Formula | C₁₃H₁₂N₂S |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Ethanol, DMF; Insoluble in Water |

| Primary Hazard | Acute Toxicity (Oral/Dermal), Skin Sensitization |

Storage & Stability Protocol

Thiourea derivatives are susceptible to oxidative degradation and hygroscopic clumping. The "3-phenylphenyl" moiety adds steric bulk but does not protect the thiocarbonyl (C=S) group from oxidation.

Environmental Control

-

Temperature: Store at -20°C for long-term (>1 month) storage. Short-term usage (weeks) at 4°C is acceptable.

-

Atmosphere: Store under inert gas (Argon or Nitrogen) . The thiourea sulfur is nucleophilic and can react with atmospheric ozone or trace oxidizers to form sulfinic acids or formamidine disulfides.

-

Light: Protect from light.[1] Use amber vials or wrap containers in aluminum foil.

Container Specifications

-

Primary: Glass vials with PTFE-lined screw caps. Avoid low-density polyethylene (LDPE) as lipophilic residues can adsorb to plastics.

-

Secondary: Sealed desiccator or opaque plastic box with silica gel packets to prevent hydrolytic degradation.

Stability Indicators (Quality Control)

Before experimental use, visually inspect the compound.

-

Pass: Free-flowing white/off-white powder.

-

Fail: Yellow discoloration (oxidation), clumping (moisture absorption), or sulfurous odor (decomposition).

Solubilization & Handling Workflow

Due to the biphenyl group, (3-Phenylphenyl)thiourea is highly hydrophobic. Direct addition to aqueous media (e.g., cell culture or zebrafish water) will result in precipitation and inaccurate dosing.

Stock Solution Preparation (100 mM)

-

Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Ethanol is a secondary alternative but evaporates faster.

-

Calculation:

-

MW ≈ 228.31 g/mol (Verify specific batch MW).

-

To make 1 mL of 100 mM stock: Weigh 22.83 mg of powder.

-

-

Dissolution: Add 1 mL DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.

-

Storage of Stock: Aliquot into 50-100 µL volumes in amber microtubes. Store at -20°C. Do not freeze-thaw more than 3 times.

Working Solution (Aqueous Dilution)

-

Maximum Solvent Tolerance: Ensure final DMSO concentration in biological assays is <0.1% (v/v) to avoid solvent toxicity.

-

Step-Down Dilution: Do not dilute directly from 100 mM to nM range in water. Use an intermediate dilution step in media/buffer to prevent "crashing out."

Visualization: Handling & Decision Logic

The following diagram outlines the critical decision pathways for handling this compound safely and effectively.

Figure 1: Decision tree for the inspection, solubilization, and storage of (3-Phenylphenyl)thiourea.

Experimental Protocol: Tyrosinase Inhibition Assay

This protocol validates the compound's activity. (3-Phenylphenyl)thiourea inhibits tyrosinase by chelating the copper ions at the enzyme's active site, preventing the conversion of L-DOPA to Dopaquinone.

Objective: Determine IC50 of (3-Phenylphenyl)thiourea against Mushroom Tyrosinase.

Reagents:

-

Phosphate Buffer (0.1 M, pH 6.8).

-

Mushroom Tyrosinase (Sigma, 1000 U/mL stock).

-

L-DOPA (2 mM stock in buffer).

-

(3-Phenylphenyl)thiourea (Variable concentrations).

Procedure:

-

Preparation: Prepare a 96-well plate.

-